Methyl (3S)-5-hydroxy-3-methylpentanoate
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Overview
Description
Methyl (3S)-5-hydroxy-3-methylpentanoate is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-5-hydroxy-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-5-hydroxy-3-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of biocatalysts, such as lipases, can offer a more environmentally friendly and selective approach to esterification.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-5-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 3-methyl-5-oxopentanoic acid.
Reduction: Reduction of the ester group can produce 3-methyl-5-hydroxypentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl (3S)-5-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl (3S)-5-hydroxy-3-methylpentanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The molecular targets and pathways involved vary based on the enzyme and the specific reaction being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-(+)-3-hydroxybutyrate: Another chiral ester with similar properties but a different carbon chain length.
Methyl (3S)-3-hydroxybutanoate: A compound with a similar functional group arrangement but a different overall structure.
Uniqueness
Methyl (3S)-5-hydroxy-3-methylpentanoate is unique due to its specific chiral center and the presence of both hydroxyl and ester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
68702-74-9 |
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Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl (3S)-5-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-6(3-4-8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
GQPZIAXJWPLEEX-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CCO)CC(=O)OC |
Canonical SMILES |
CC(CCO)CC(=O)OC |
Origin of Product |
United States |
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